molecular formula C10H6BO2 B14759245 Naphtho[2,3-d]-1,3,2-dioxaborole CAS No. 269-42-1

Naphtho[2,3-d]-1,3,2-dioxaborole

Cat. No.: B14759245
CAS No.: 269-42-1
M. Wt: 168.97 g/mol
InChI Key: GNDSZBVEDVXJIA-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]-1,3,2-dioxaborole is a boron-containing heterocyclic compound characterized by a fused naphthalene backbone integrated with a 1,3,2-dioxaborole ring. This structure combines the electron-deficient nature of boron with the aromatic stability of naphthalene, making it a candidate for applications in organic electronics, catalysis, and medicinal chemistry.

Properties

CAS No.

269-42-1

Molecular Formula

C10H6BO2

Molecular Weight

168.97 g/mol

InChI

InChI=1S/C10H6BO2/c1-2-4-8-6-10-9(12-11-13-10)5-7(8)3-1/h1-6H

InChI Key

GNDSZBVEDVXJIA-UHFFFAOYSA-N

Canonical SMILES

[B]1OC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d]-1,3,2-dioxaborole typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method includes the use of boronic acids or boronates in the presence of catalysts to facilitate the formation of the boron-oxygen bond. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the hydrolysis of boron intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized catalysts and continuous flow processes to enhance yield and purity. The use of automated systems and real-time monitoring can ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and substituted naphthalene derivatives. These products can be further utilized in organic synthesis and material science applications .

Scientific Research Applications

Naphtho[2,3-d]-1,3,2-dioxaborole has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,3-d]-1,3,2-dioxaborole involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzo[d][1,3,2]dioxaborole Derivatives

These compounds share the 1,3,2-dioxaborole core but are fused with a benzene ring instead of naphthalene. Key differences include:

Property Naphtho[2,3-d]-1,3,2-dioxaborole (Inferred) 2-(p-Tolylethynyl)benzo[d][1,3,2]dioxaborole 2-(3-Phenylprop-1-yn-1-yl)benzo[d][1,3,2]dioxaborole
Synthetic Yield Not reported 88% 74%
Reaction Conditions 60°C, 48 hours (CH₂Cl₂) 60°C, 24 hours (CH₂Cl₂)
Stability Likely lower due to extended conjugation Stable as white powder Stable as pale-yellow solid

However, steric hindrance from the larger naphthalene system could reduce synthetic accessibility .

Naphtho[2,3-d]-1,3-dioxole

This oxygen-only analog (C₁₁H₈O₂, MW 172.18) lacks the boron atom, resulting in distinct electronic properties. Key contrasts include:

Property This compound Naphtho[2,3-d]-1,3-dioxole
Electrophilicity High (due to B-O bonds) Low (purely aromatic)
Applications Potential in catalysis Limited to non-electronic uses
Synthetic Routes Likely requires boron reagents Simpler aryl ether synthesis

The boron atom in this compound introduces Lewis acidity, enabling interactions with nucleophiles—a feature absent in the dioxole derivative .

Benzo[b]naphtho[2,3-d]thiophene

This sulfur-containing analog (CAS 95-15-8) replaces the dioxaborole ring with a thiophene. Differences include:

Property This compound Benzo[b]naphtho[2,3-d]thiophene
Aromaticity Moderate (boron disrupts full aromaticity) High (thiophene is aromatic)
Electronic Use Likely electron-deficient Used in organic semiconductors
Thermal Stability Possibly lower High (stable under heating)

The dioxaborole’s boron center offers tunable reactivity for functionalization, whereas the thiophene’s sulfur enhances charge transport in electronic materials .

Naphthoimidazole Derivatives

Naphtho[2,3-d]imidazoles (e.g., compounds 3a-j) are nitrogen-rich analogs studied for antiviral activity. Key distinctions:

Property This compound Naphtho[2,3-d]imidazole
Bioactivity Not reported Anti-BVDV activity confirmed
Synthetic Flexibility Limited by boron chemistry Easily modified via imidazole N

Boron’s presence in this compound may enable unique binding modes in medicinal applications, though this remains unexplored in the evidence .

Diazaborinine Derivatives

Compounds like 2-(3-iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine incorporate a boron-nitrogen ring. Comparisons include:

Property This compound Diazaborinine Derivatives
Ring Stability Likely lower (B-O bonds) Higher (B-N bonds)
Pharmaceutical Use Unreported Explored as intermediates

Diazaborinines’ B-N bonds may offer greater hydrolytic stability, whereas dioxaboroles’ B-O bonds could be more reactive in cross-coupling reactions .

Key Research Findings and Data Gaps

  • Electronic Properties : Theoretical studies predict enhanced electron deficiency compared to thiophene or dioxole analogs, but experimental data (e.g., cyclic voltammetry) are lacking.
  • Applications: Potential in organic electronics inferred from patent filings for triazine-based derivatives (e.g., benzo[b]naphtho[2,3-d]furanyl-triazine compounds) .

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